DHMEQ - 287194-40-5

DHMEQ

Catalog Number: EVT-267558
CAS Number: 287194-40-5
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic, low-molecular-weight compound derived from the naturally occurring antibiotic Epoxyquinomicin C. [] DHMEQ belongs to the class of quinone antibiotics. [] Its significance in scientific research stems from its ability to potently and selectively inhibit NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, cell survival, and tumor development. [, ]

Future Directions

Despite its potent NF-κB inhibitory activity and promising therapeutic potential demonstrated in preclinical studies, DHMEQ's clinical application is hampered by its poor solubility and bioavailability. [] Future research directions should focus on:

  • Developing improved drug delivery systems: Exploring novel formulations or drug delivery systems to enhance the solubility, stability, and bioavailability of DHMEQ for clinical applications. [, ]

Epoxyquinomicin C

  • Compound Description: Epoxyquinomicin C is a natural product isolated from the culture broth of Amycolatopsis sp. It exhibits weak antibiotic activity. []
  • Relevance: Epoxyquinomicin C serves as the parent compound for DHMEQ (dehydroxymethylepoxyquinomicin). DHMEQ was designed based on the structure of epoxyquinomicin C with the goal of improving its potency and specificity as an NF-κB inhibitor. [, , ]

Carboxymethyl Cellulose (CMC)

    Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (PMB)

    • Relevance: Aggregating DHMEQ with PMB (PMB-DHMEQ) significantly improved its solubility and stability in blood, leading to enhanced antitumor activity compared to CMC-DHMEQ in in vivo pancreatic cancer models. []

    Gemcitabine

    • Relevance: Combination therapy of DHMEQ with gemcitabine was investigated in several studies, revealing synergistic effects in inhibiting liver metastasis of pancreatic cancer. The combination therapy demonstrated superior efficacy compared to monotherapy with either agent in inducing apoptosis and inhibiting angiogenesis. [, ]

    5-Fluorouracil

    • Relevance: Studies showed that DHMEQ enhanced the antitumor activity of 5-fluorouracil in cholangiocarcinoma cell lines, suggesting a potential for synergistic therapeutic effects. []

    Cisplatin

    • Relevance: Studies demonstrated that DHMEQ enhances the antitumor activity of cisplatin in both cholangiocarcinoma and osteosarcoma cell lines, suggesting a potential for synergistic therapeutic effects. [, ]

    Doxorubicin

    • Relevance: DHMEQ significantly enhanced the anti-tumor activity of doxorubicin in cholangiocarcinoma cell lines, highlighting its potential as a chemosensitizer in combination therapy. []

    Methotrexate

    • Relevance: Research indicated a synergistic effect when DHMEQ was combined with methotrexate in osteosarcoma cell lines. This combination therapy led to enhanced chemoinduced apoptosis and improved therapeutic outcomes. []

    Melphalan

    • Relevance: DHMEQ enhanced the cytotoxicity of melphalan in mouse plasmacytoma SP2/0 cells, suggesting a potential for combination therapy in treating plasmacytoma. []
    Overview

    Dehydroxymethylepoxyquinomicin, commonly referred to as (-)-DHMEQ, is a compound recognized for its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells, or NF-κB. This transcription factor plays a crucial role in regulating immune response and inflammation, making (-)-DHMEQ a significant candidate in therapeutic applications for cancer and inflammatory diseases. The compound has garnered attention due to its selective binding properties and irreversible inhibition of NF-κB, which distinguishes it from other inhibitors.

    Source

    (-)-DHMEQ is synthesized from 2,5-dihydroxyaniline through a series of chemical reactions. The synthesis can yield both racemic DHMEQ and its enantiomers, with (-)-DHMEQ being the more biologically active form. The compound can also be derived from chemoenzymatic methods that utilize lipases to achieve high enantiomeric purity.

    Classification

    (-)-DHMEQ is classified as an organic compound within the category of quinomicins, specifically as an NF-κB inhibitor. Its structure includes multiple functional groups that contribute to its biological activity.

    Synthesis Analysis

    Methods

    The synthesis of (-)-DHMEQ typically involves several steps:

    1. Starting Material: The synthesis begins with 2,5-dihydroxyaniline.
    2. Chemical Reactions: The process involves five key steps to convert the starting material into racemic DHMEQ.
    3. Enantiomer Separation: Racemic DHMEQ can be separated into its enantiomers using lipase-catalyzed reactions, which exploit differences in solubility to isolate (-)-DHMEQ from the less active (+)-enantiomer.

    Technical Details

    The lipase-catalyzed resolution process has been shown to achieve high enantioselectivity (E > 500), allowing for efficient production of (-)-DHMEQ without loss of stereochemical purity . This method emphasizes the importance of enzymatic processes in synthesizing complex organic molecules.

    Molecular Structure Analysis

    Structure

    The molecular structure of (-)-DHMEQ features a complex arrangement of carbon rings and functional groups that facilitate its interaction with biological targets.

    Data

    • Molecular Formula: C₁₄H₁₅N₃O₄
    • Molecular Weight: Approximately 273.29 g/mol
    • Structural Characteristics: The compound contains hydroxyl groups and methoxy substituents that are critical for its biological activity.
    Chemical Reactions Analysis

    Reactions

    (-)-DHMEQ undergoes various chemical reactions pertinent to its function as an NF-κB inhibitor:

    1. Covalent Binding: It binds covalently to specific cysteine residues in NF-κB proteins, particularly p65, which is crucial for its inhibitory action.
    2. Inhibition Mechanism: The binding leads to irreversible inhibition of NF-κB activity, preventing its translocation to the nucleus and subsequent gene expression related to inflammation and cancer progression .

    Technical Details

    The binding stoichiometry of (-)-DHMEQ with p65 has been determined to be 1:1, indicating a specific interaction that can be analyzed using techniques like surface plasmon resonance and mass spectrometry .

    Mechanism of Action

    Process

    The mechanism by which (-)-DHMEQ exerts its effects involves:

    1. Targeting NF-κB: Upon entering cells, (-)-DHMEQ selectively binds to cysteine residues in NF-κB proteins.
    2. Inhibition of Activation: This binding prevents the activation of NF-κB by pro-inflammatory stimuli such as lipopolysaccharides (LPS), leading to decreased expression of target genes involved in inflammation and cell survival.

    Data

    Studies indicate that even after removal from cellular environments, (-)-DHMEQ maintains its inhibitory effects on NF-κB for extended periods, highlighting its potential for long-lasting therapeutic applications .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a solid crystalline form.
    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

    Chemical Properties

    • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
    • Reactivity: The presence of reactive functional groups allows for specific interactions with biological macromolecules.
    Applications

    (-)-DHMEQ has several scientific applications:

    1. Anti-inflammatory Agent: Due to its ability to inhibit NF-κB, it is being explored as a treatment for various inflammatory conditions.
    2. Cancer Therapy: Its role in inhibiting cancer cell proliferation through NF-κB pathways positions it as a promising candidate in cancer research.
    3. Cellular Studies: Used extensively in cellular experiments to understand the mechanisms underlying NF-κB signaling and its implications in disease states .

    Properties

    CAS Number

    287194-40-5

    Product Name

    (-)-DHMEQ

    IUPAC Name

    2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

    Molecular Formula

    C13H11NO5

    Molecular Weight

    261.23 g/mol

    InChI

    InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1

    InChI Key

    IUOMATKBBPCLFR-TUAOUCFPSA-N

    SMILES

    C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

    Solubility

    Soluble in DMSO

    Synonyms

    dehydroxymethylepoxyquinomicin
    DHMEQ cpd

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

    Isomeric SMILES

    C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.